molecular formula C7H8N2O B1305232 3-Hydroxybenzimidamide CAS No. 24722-35-8

3-Hydroxybenzimidamide

Cat. No. B1305232
CAS RN: 24722-35-8
M. Wt: 136.15 g/mol
InChI Key: KXVXWFZZYKNVJS-UHFFFAOYSA-N
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Description

3-Hydroxybenzimidamide is a chemical compound that is related to various research areas, including the metabolism of benzidine, crystal structure analysis, and synthesis of novel compounds with potential biological activities. Although the provided papers do not directly discuss 3-Hydroxybenzimidamide, they do provide insights into related compounds and methodologies that could be relevant for the study of 3-Hydroxybenzimidamide.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and starting materials. For instance, 3-hydroxybenzidine, a metabolite of benzidine, was synthesized and identified by comparison with an authentic synthetic preparation, suggesting a method that could potentially be adapted for the synthesis of 3-Hydroxybenzimidamide . Another compound, (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide, was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . These methods indicate that the synthesis of hydroxy-substituted aromatic compounds often involves condensation reactions and the use of specific reagents and solvents.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined by single crystal X-ray diffraction and DFT calculations, which could provide a model for understanding the structure of 3-Hydroxybenzimidamide . The intermolecular interactions, such as hydrogen bonding and crystal packing, play a significant role in the molecular geometry and stability of these compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. Bis(3-amino-1-hydroxybenzyl)diselenide underwent one-pot synthesis and subsequent reactions with aryl aldehydes to form benzoselenazoles, demonstrating the potential for diverse chemical transformations . These findings suggest that 3-Hydroxybenzimidamide may also participate in a variety of chemical reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through spectroscopic methods and crystallography. For instance, the crystal structure of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was confirmed by various spectroscopic analyses . The magnetic properties of manganese(II) complexes of 2-hydroxymethylbenzimidazole were investigated, revealing ferromagnetic and antiferromagnetic interactions . These studies provide a foundation for understanding the physical and chemical properties that 3-Hydroxybenzimidamide might exhibit.

Scientific Research Applications

1. Antimicrobial and Antioxidant Activities

3-Hydroxybenzimidamide and its derivatives exhibit potential antimicrobial and antioxidant activities. A study involving the endophytic fungus Botryosphaeria dothidea isolated from Melia azedarach stems found that certain metabolites, including a variant of 3-hydroxybenzimidamide, displayed significant antimicrobial activities against bacteria like Bacillus subtilis and Staphylococcus aureus, and potent antioxidant properties (Xiao et al., 2014).

2. Chemical Synthesis and Applications

3-Hydroxybenzimidamide is utilized in chemical synthesis processes. For instance, it has been used in the development of a procedure for introducing sulfonyl chloride and sulfonamide groups into 3,5-diaryl-1,2,4-oxadiazoles. This process involves the acylation of N′-hydroxybenzimidamide, demonstrating its utility in the synthesis of complex organic compounds (Agat’ev et al., 2015).

3. Environmental Applications

In environmental science, 3-Hydroxybenzimidamide derivatives are studied for their biodegradation capabilities. For example, Bacillus licheniformis JTC-3, a bacterium isolated from local agro-effluent, showed high biodegradation efficiency for Carbendazim, a carcinogenic fungicide. The biodegradation process resulted in the formation of non-toxic, crystalline 2-hydroxybenzimidazole, highlighting its environmental significance (Panda et al., 2017).

4. Vasculoprotective Effects

Research has indicated the vasculoprotective effects of 3-hydroxybenzaldehyde, a precursor compound to 3-Hydroxybenzimidamide. It showed inhibitory effects on vascular smooth muscle cells' proliferation and inflammatory markers in endothelial cells. This suggests its potential in therapeutic applications for vascular diseases (Kong et al., 2016).

5. Biochemical Research

3-Hydroxybenzimidamide is also significant in biochemical research. For instance, a study on the metabolism of benzophenone-3, a UV absorber, in rat and human liver microsomes, identified 3-hydroxylated benzophenone-3 (3-OH BP-3) as a new metabolite. This research provides insights into the metabolic pathways and potential toxicological implications of such compounds (Watanabe et al., 2015).

Safety And Hazards

3-Hydroxybenzimidamide is classified as a hazardous substance . It has a hazard statement of H301-H410, indicating that it is harmful if swallowed . The compound should be handled with care, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVXWFZZYKNVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388616
Record name 3-Hydroxybenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzimidamide

CAS RN

24722-35-8
Record name 3-Hydroxybenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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